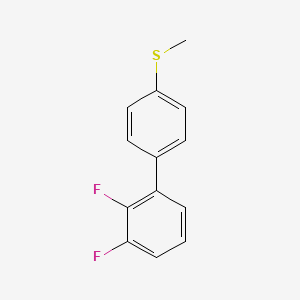

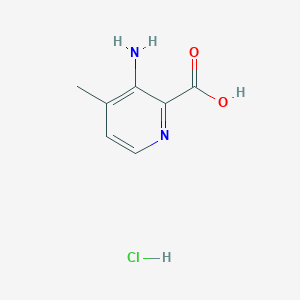

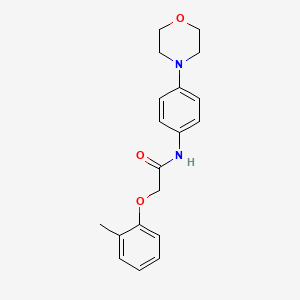

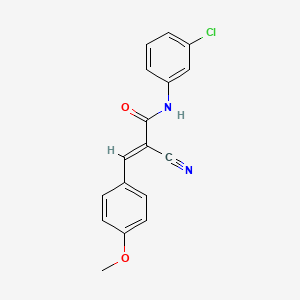

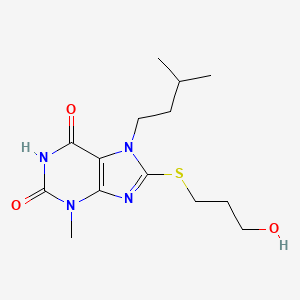

![molecular formula C24H14ClF3N4O2 B2480809 2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one CAS No. 478045-82-8](/img/structure/B2480809.png)

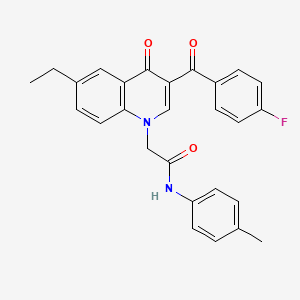

2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

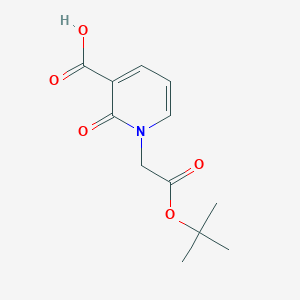

Synthesis of compounds like "2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one" involves multiple steps, starting from basic building blocks such as phthalic anhydride or phthalic acid derivatives. A key intermediate in such syntheses often includes a phthalazin-1(2H)-one scaffold, which can be further functionalized through various strategies, including condensation, cyclization, and substitution reactions. For example, the synthesis of phthalazine derivatives linked to oxadiazoles and triazoles has been demonstrated as a potent strategy for generating compounds with anticancer activity. These methods rely on the formation of the oxadiazole ring through cyclization of hydrazine derivatives and subsequent coupling with phthalazine units through nucleophilic substitution or condensation reactions (Allaka et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a complex arrangement of rings, which contributes to their biological activity. The presence of the oxadiazole ring, known for its electron-withdrawing properties, and the trifluoromethyl group, which adds lipophilicity and metabolic stability, play crucial roles in the interaction of these molecules with biological targets. X-ray diffraction and density functional theory (DFT) studies can provide insights into the molecular conformations, stabilizing interactions, and electronic properties critical for their biological functions.

Chemical Reactions and Properties

Chemically, these compounds exhibit a range of reactions typical for aromatic systems and heterocycles. They can undergo nucleophilic substitution reactions, facilitated by the electron-withdrawing groups present in their structure. Additionally, the phthalazinone core can participate in condensation reactions, offering pathways for further derivatization and functionalization. The presence of multiple heteroatoms also allows for the formation of hydrogen bonds, which can be pivotal in their biological interactions.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by the presence of the heterocyclic rings and substituents. The trifluoromethyl group, in particular, impacts the lipophilicity and solubility in organic solvents, which are important parameters for their pharmacokinetic profiles. The oxadiazole ring contributes to the compound's rigidity, potentially affecting its crystal structure and solubility in various solvents.

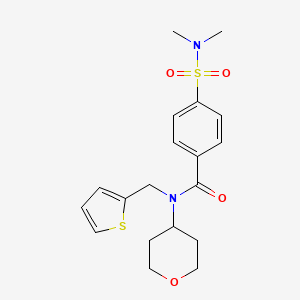

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly affected by the electron-donating and electron-withdrawing groups attached to the heterocyclic frameworks. The electron-withdrawing nature of the oxadiazole and trifluoromethyl groups enhances the compound's ability to engage in electron-deficient interactions, making it reactive towards nucleophiles. These chemical properties are crucial for designing reaction conditions for synthesis and modifications, as well as understanding the compound's behavior in biological systems.

References

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A significant body of research focuses on the synthesis of various derivatives of phthalazin-1-one, including compounds related to 2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one, and their potential antimicrobial properties. These compounds are synthesized using various chemical processes and are tested for their effectiveness against different bacterial and fungal strains:

Synthesis and Antimicrobial Activities : Studies have shown that derivatives of phthalazin-1-one exhibit antimicrobial properties. For instance, El-Hashash et al. (2012) synthesized 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives and evaluated their antimicrobial activity. Similar work was done by Sridhara et al. (2010, 2011) who synthesized new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives and 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, respectively, both displaying antimicrobial activity (El-Hashash, El-Kady, Taha, & El-Shamy, 2012), (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010), (Sridhara, Reddy, Keshavayya, Ambika, Goud, & Peethambar, 2011).

Synthesis and Characterization for Antimicrobial Studies : Rai et al. (2010) designed and synthesized novel methanone derivatives with antimicrobial activity. Their structure-activity relationships were evaluated to understand the correlation between chemical structure and biological activity (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

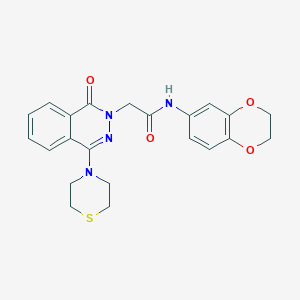

Anticancer Research

Phthalazin-1-one derivatives have also been studied for their potential anticancer properties:

Apoptosis Inducers and Anticancer Agents : Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. The compound was also identified as a potential anticancer agent through cell-based chemical genetics (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Design and Synthesis of Anticancer Compounds : Several studies have focused on designing and synthesizing new compounds with potential anticancer effects. For instance, Ravinaik et al. (2021) synthesized a series of substituted benzamides and evaluated their anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Propriétés

IUPAC Name |

2-(3-chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14ClF3N4O2/c1-13-18(25)10-5-11-19(13)32-23(33)17-9-3-2-8-16(17)20(30-32)22-29-21(31-34-22)14-6-4-7-15(12-14)24(26,27)28/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJZHQDFIVPZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)

![2-[1-[2-(1-Methylindol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2480746.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide](/img/structure/B2480747.png)

![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480748.png)